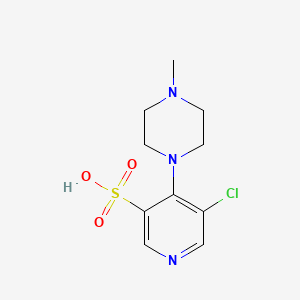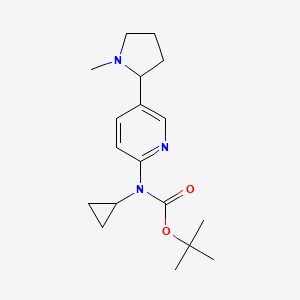
Dansyl ethylenediaMine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl ethylenediaMine hydrochloride is a fluorescent compound widely used in biochemical and analytical applications. It is derived from dansyl chloride, a reagent known for its ability to form stable fluorescent derivatives with primary and secondary amines. This compound is particularly valuable in the study of amino acids, peptides, and proteins due to its strong fluorescence properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl ethylenediaMine hydrochloride typically involves the reaction of dansyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under basic conditions provided by sodium bicarbonate or another suitable base. The reaction mixture is stirred at room temperature for a specified period, usually around 1-2 hours, to ensure complete reaction. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to handle the increased volume of product.
Chemical Reactions Analysis
Types of Reactions
Dansyl ethylenediaMine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various dansylated amine derivatives, which are useful in different analytical applications.
Scientific Research Applications
Dansyl ethylenediaMine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent tag for the detection and quantification of amino acids and peptides in complex mixtures.
Biology: The compound is employed in the study of protein-protein interactions and enzyme activities, where it serves as a fluorescent probe.
Medicine: In medical research, it is used to label biomolecules for imaging and diagnostic purposes.
Industry: this compound is used in the quality control of pharmaceuticals and food products, where it helps in the detection of specific compounds.
Mechanism of Action
The mechanism by which Dansyl ethylenediaMine hydrochloride exerts its effects is primarily based on its fluorescence properties. When exposed to ultraviolet light, the dansyl group emits strong fluorescence, which can be detected and measured using fluorescence spectroscopy. This property makes it an excellent probe for studying molecular interactions and dynamics. The molecular targets and pathways involved depend on the specific application, such as binding to amino acids or proteins in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: The parent compound used to synthesize Dansyl ethylenediaMine hydrochloride.
Dansyl hydrazine: Another derivative used for labeling aldehydes and ketones.
Dansyl cadaverine: Used in the study of polyamines and their interactions.
Uniqueness
This compound is unique due to its specific reactivity with primary and secondary amines, making it particularly useful for labeling amino acids, peptides, and proteins. Its strong fluorescence and stability under various conditions further enhance its utility in a wide range of applications.
Properties
Molecular Formula |
C14H20ClN3O2S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O2S.ClH/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15;/h3-8,16H,9-10,15H2,1-2H3;1H |
InChI Key |
ORJJAVMUXOJZCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


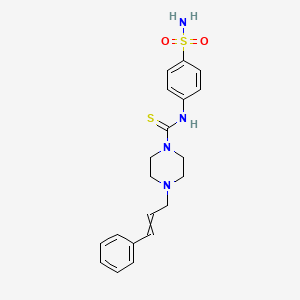

![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)
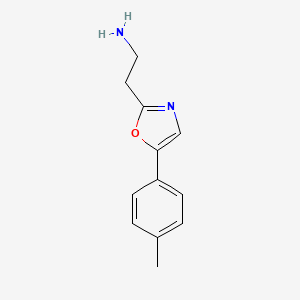

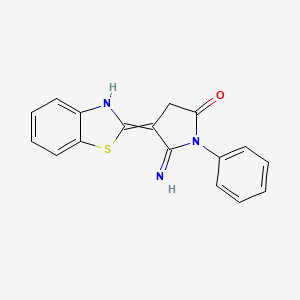
![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)
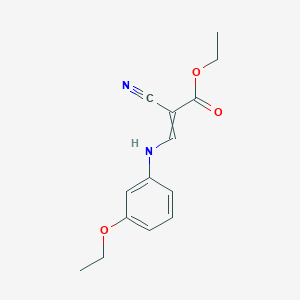
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)

